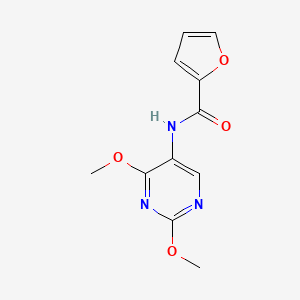

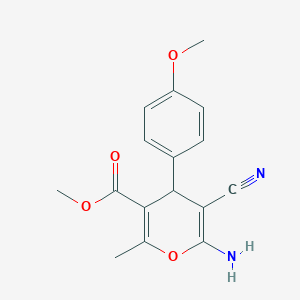

N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves the reaction between furan-2-carbonyl chloride (1) and 4-bromoaniline (2) in the presence of triethylamine (Et3N) . The reaction yields N-(4-bromophenyl)furan-2-carboxamide (3) in excellent yields of 94% . Subsequently, the carboxamide (3) can be arylated using triphenylphosphine palladium as a catalyst and potassium phosphate (K3PO4) as a base to afford N-(4-bromophenyl)furan-2-carboxamide analogues (5a-i) in moderate to good yields (43–83%) .

Molecular Structure Analysis

The molecular structure of N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide consists of a furan ring fused with a pyrimidine moiety. The dihedral angle between the furan and pyrimidine rings is approximately 73.52° .

Applications De Recherche Scientifique

Antimicrobial Activity

A study by Chambhare et al. (2003) synthesized a series of N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide and their derivatives, demonstrating significant in vitro antibacterial and antimycobacterial activity against a range of microbial strains. This suggests the potential of N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide derivatives as antimicrobial agents (Chambhare, Khadse, Bobde, & Bahekar, 2003).

Antiprotozoal Agents

Ismail et al. (2004) explored the synthesis of 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt and related compounds, which showed strong DNA affinities and in vitro efficacy against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential as antiprotozoal agents (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

Antiviral Properties

Yongshi et al. (2017) reported on the synthesis and biological characterization of furan-carboxamide derivatives as novel inhibitors of the lethal H5N1 influenza A virus. This study indicates that certain derivatives, including 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide, showed potent antiviral activity against H5N1, suggesting a new avenue for antiviral drug development (Yongshi, Zheng, Cao, Li, Li, Zhou, Liu, Wu, & Dong, 2017).

DNA Binding Agents

Muzikar et al. (2011) introduced a furan amino acid, inspired by natural products, into the scaffold of a DNA-binding hairpin polyamide, showing excellent stabilization of duplex DNA and discrimination of noncognate sequences. This research underlines the potential of furan-carboxamide derivatives in the design of selective DNA-binding agents (Muzikar, Meier, Gubler, Raskatov, & Dervan, 2011).

Synthesis and Characterization

Wolter et al. (2009) achieved the total synthesis of proximicin A-C and synthesized new furan-based DNA binding agents, demonstrating the versatility of furan-carboxamide compounds in synthesizing complex molecules with potential biological activities (Wolter, Schneider, Davies, Socher, Nicholson, Seitz, & Süssmuth, 2009).

Orientations Futures

: Siddiqa, A., Zubair, M., Bilal, M., Rasool, N., Qamar, M. U., Khalid, A., Ahmad, G., Imran, M., Mahmood, S., & Ashraf, G. A. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Pharmaceuticals, 15(7), 841. Link : Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole: synthesis, molecular characterization by IR/NMR/XRD, electronic characterization by DFT, Hirshfeld surface analysis and biological activity. Link : Synthesis, characterization, crystal structure, hirshfeld surface analysis and biological activity of N-(pyridin-2-ylmethyl)furan-2-carboxamide. [Link](https://link.springer.com/article/10.1007/s10854-021-07601-y

Mécanisme D'action

Target of Action

Furan derivatives, which this compound is a part of, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds are known to interact with various biological targets, leading to a range of therapeutic effects .

Biochemical Pathways

Furan derivatives, however, are known to interact with a variety of biochemical pathways, leading to their diverse therapeutic effects .

Result of Action

Furan derivatives are known to have a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Propriétés

IUPAC Name |

N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4/c1-16-10-7(6-12-11(14-10)17-2)13-9(15)8-4-3-5-18-8/h3-6H,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZBZZPEZRAEAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1NC(=O)C2=CC=CO2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethoxypyrimidin-5-yl)furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-{[(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2918400.png)

![N-(1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2918403.png)

![(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2918407.png)

![1-benzyl-9-methyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2918415.png)

![N-(3-chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2918418.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B2918420.png)

![4-chloro-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide](/img/structure/B2918421.png)

![1-Hydroxy-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2918422.png)